Elafibranor is a synthetically derived compound classified as a dual agonist of peroxisome proliferator-activated receptors (PPAR) α and δ [, ]. PPARs are nuclear receptors involved in regulating lipid metabolism, glucose homeostasis, and inflammation [, , , ]. Elafibranor has been investigated in preclinical and clinical research for its potential role in addressing metabolic disorders, particularly non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) [, , , , , , , , , , , , , , ].
Elafibranor exerts its effects by acting as a dual agonist of PPARα and PPARδ [, , , , , ]. Activation of these receptors leads to the modulation of gene expression involved in various metabolic processes [, , ].
PPARα Activation: Elafibranor's activation of PPARα stimulates fatty acid oxidation in the liver, reduces hepatic lipid accumulation, and improves insulin sensitivity [, , , ].
PPARδ Activation: The activation of PPARδ by Elafibranor contributes to improved glucose metabolism, reduces inflammation, and may have anti-fibrotic effects [, , , , ].
NAFLD/NASH Treatment: Elafibranor has been investigated as a potential treatment for NASH, showing promise in improving liver histology, reducing liver enzymes, and improving markers of inflammation and fibrosis in preclinical studies [, , , , , , , , , , , , , , , , , ]. While some clinical trials showed positive results in resolving NASH without worsening fibrosis, others did not meet the predefined endpoints [, ]. Further research is necessary to fully elucidate its efficacy and safety profile in humans [, , ].
Metabolic Health: Elafibranor's PPARα/δ agonism has demonstrated positive effects on metabolic parameters in preclinical models, including improved insulin sensitivity, reduced body weight and fat mass, and improved glucose tolerance [, ]. It also showed promising results in improving lipid profiles and reducing inflammation in both preclinical and clinical settings [, , , , , ].
Alcoholic Steatohepatitis: Research suggests that Elafibranor may protect against liver injury in alcoholic steatohepatitis by restoring adipose tissue function and reducing intestinal barrier disruption [].
Chronic Kidney Disease: Studies indicate that Elafibranor may inhibit the progression of chronic kidney disease in NASH mice by activating PPARα/δ and SIRT1, reducing oxidative stress, and promoting autophagy [].
In Vitro and Ex Vivo Models: Elafibranor's effects have been investigated in various in vitro and ex vivo models of NASH, including primary human hepatocytes, HepaRG cells, human skin stem cell-derived hepatic progenitors, and precision-cut liver slices [, , , ]. These studies have contributed to the understanding of Elafibranor's mechanisms of action and its potential as a therapeutic agent.
Combination Therapies: Exploring Elafibranor's efficacy in combination with other therapeutic agents, such as GLP-1 receptor agonists or other anti-NASH drugs, could lead to more effective treatment strategies [, ].
Long-Term Safety and Efficacy: Conducting long-term clinical trials is crucial to establish the safety and efficacy profile of Elafibranor in humans, particularly regarding its potential effects on renal function [, ].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: